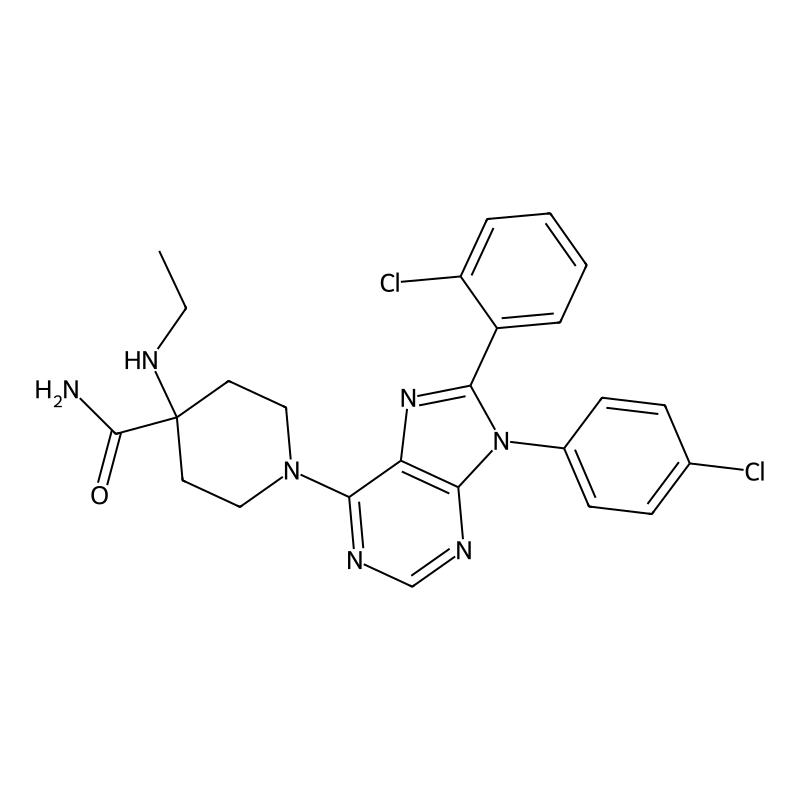

Otenabant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Otenabant is a drug that acts as an antagonist at the cannabinoid receptor type 1 (CB1R) []. CB1R is a G protein-coupled receptor found throughout the body, but with high concentrations in the central nervous system (CNS) []. Due to its ability to block the effects of cannabinoids, Otenabant was initially investigated for its potential in treating conditions like obesity and addiction.

Anti-Obesity Research

One of the primary areas of research for Otenabant was in the treatment of obesity. The rationale behind this was that CB1R activation is linked to increased appetite and food intake []. By blocking CB1R with Otenabant, researchers theorized it could help regulate appetite and promote weight loss. While some pre-clinical studies showed promising results [], later clinical trials failed to demonstrate significant long-term weight loss benefits [].

Anti-Addiction Research

Another area of exploration for Otenabant was in addiction treatment. The endocannabinoid system, which includes CB1R, plays a role in reward processing and motivation []. Otenabant's ability to block CB1R activity was thought to potentially help reduce cravings and relapse risk in individuals struggling with addictions like smoking or alcohol use disorder []. However, similar to the anti-obesity research, clinical trials for Otenabant in addiction treatment yielded mixed results and ultimately failed to provide a definitive treatment option [].

Otenabant is a synthetic compound classified as a cannabinoid receptor antagonist, specifically targeting the cannabinoid receptor type 1 (CB1). It has been primarily investigated for its potential application in treating obesity and metabolic disorders. Otenabant is known for its ability to modulate endocannabinoid signaling, which plays a crucial role in appetite regulation and energy homeostasis. Its chemical structure is characterized by the formula C₃₄H₃₄Cl₂N₇O, with a molecular weight of approximately 510.42 g/mol .

Otenabant works by blocking the activity of CB1 receptors. The endocannabinoid system naturally produces cannabinoids, which bind to CB1 receptors and stimulate appetite and reward pathways in the brain. By antagonizing these receptors, Otenabant reduces the stimulatory effects of cannabinoids, leading to decreased appetite and potentially promoting weight loss [].

- Amide Formation: Otenabant can be synthesized through amide coupling reactions involving the appropriate amines and acids .

- Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic substitutions, which can modify its pharmacological properties.

- Hydrolysis: Under certain conditions, otenabant may hydrolyze, impacting its stability and bioavailability.

These reactions are essential for modifying the compound's structure to enhance its selectivity and potency against the CB1 receptor.

Otenabant exhibits significant biological activity as a selective antagonist of the CB1 receptor. Its mechanism of action involves blocking the receptor's activation by endogenous cannabinoids like anandamide, leading to reduced appetite and increased energy expenditure. In animal models, otenabant has demonstrated efficacy in promoting fat oxidation and improving metabolic parameters, making it a candidate for obesity treatment . Additionally, it has been shown to activate pro-inflammatory pathways in macrophages, potentially linking it to metabolic diseases such as type-2 diabetes .

The synthesis of otenabant typically involves several steps:

- Starting Materials: The synthesis begins with diphenyl purine derivatives.

- Amide Coupling: Utilizing reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine, amides are formed from the diphenyl purine derivatives.

- Purification: The product is purified through crystallization or chromatography techniques to obtain otenabant in high purity .

This multi-step synthesis enables the fine-tuning of otenabant's properties for specific therapeutic applications.

Otenabant has been primarily investigated for its application in:

- Obesity Treatment: Due to its role as a CB1 antagonist, it is being explored as a treatment option for obesity by reducing appetite and increasing energy expenditure.

- Metabolic Disorders: Its modulation of endocannabinoid signaling may also have implications in managing metabolic syndromes associated with obesity.

Despite its promising profile, clinical trials have raised concerns regarding safety and side effects, leading to a cautious approach in its development .

Interaction studies have shown that otenabant selectively interacts with CB1 receptors without significantly affecting CB2 receptors. This selectivity is crucial for minimizing side effects associated with broader cannabinoid receptor modulation. Otenabant's interaction profile indicates that it can effectively inhibit CB1-mediated pathways involved in appetite regulation while sparing other physiological processes regulated by CB2 receptors .

Otenabant shares structural and functional similarities with several other cannabinoid receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | CB1 Affinity (nM) | Selectivity (CB1/CB2) | Unique Features |

|---|---|---|---|---|

| Rimonabant | Contains a 4-chloro substituent | 3.5 | High | First marketed CB1 antagonist |

| Taranabant | Acyclic structure with improved solubility | 0.5 | Moderate | Designed for better pharmacokinetics |

| AM251 | Iodo substituent enhancing selectivity | 0.9 | ~300-fold | Enhanced affinity over CB2 |

| Otenabant | Diphenyl purine core with piperidine moiety | 4 | High | Focus on peripheral selectivity |

Otenabant's unique diphenyl purine core distinguishes it from other compounds, providing specific interactions that enhance its therapeutic potential while minimizing adverse effects associated with broader cannabinoid modulation .

| Parameter | Value | Method/Assay | Reference |

|---|---|---|---|

| CB1 Binding Affinity (Ki) | 0.7 nM | Radioligand displacement assay | Hadcock et al., 2010 |

| CB1 Functional Potency (Ki) | 0.2 nM | Calcium mobilization assay | Hadcock et al., 2010 |

| CB2 Binding Affinity (Ki) | 7,600 nM | Radioligand displacement assay | Hadcock et al., 2010 |

| CB1 vs CB2 Selectivity Ratio | 10,000-fold | Calculated ratio (CB2 Ki/CB1 Ki) | Multiple sources |

| CB1 Antagonist Activity (Ke) | 13.1 nM | Calcium mobilization assay | Tocris Bioscience |

| CB1 Binding Assay (Ki, [³H]SR141716) | 0.4 nM | [³H]SR141716 displacement | Design of Potent CB1 Antagonist |

| CB1 Functional Assay (Ki, [³H]CP55940) | 3.4 nM | [³H]CP55940 displacement | Design of Potent CB1 Antagonist |

| CB2 Functional Assay (Ki, [³H]CP55940) | 5,504 nM | [³H]CP55940 displacement | Design of Potent CB1 Antagonist |

Selectivity Analysis: CB1 vs. CB2 Receptor Interactions

Otenabant exhibits extraordinary selectivity for CB1 receptors over CB2 receptors, demonstrating approximately 10,000-fold greater selectivity for CB1 [1] [2] [9]. This remarkable selectivity profile represents one of the highest ratios observed among clinically tested CB1 antagonists. The CB2 receptor binding affinity is substantially reduced, with Ki values ranging from 7,600 to 7,663 nanomolar, compared to sub-nanomolar CB1 affinity [10] [3].

The selectivity mechanism involves differential binding interactions within the orthosteric binding pockets of CB1 and CB2 receptors. Structural analysis reveals that otenabant's purine scaffold and diphenyl substitution pattern create specific complementarity with CB1 receptor architecture while exhibiting poor fit within the CB2 binding site [11] [12]. Key residue differences between CB1 and CB2, particularly the substitution of isoleucine 267 in CB1 with leucine 182 in CB2, contribute significantly to this selectivity profile [12].

Comparative selectivity analysis with other CB1 antagonists demonstrates otenabant's superior discrimination between receptor subtypes. While rimonabant exhibits 50-1,100-fold selectivity and taranabant shows 1,150-2,380-fold selectivity, otenabant maintains consistently high selectivity across multiple assay systems [13]. This selectivity profile is maintained across various experimental conditions, including different radioligand displacement assays and functional measurements [14] [15].

Table 2: Selectivity Analysis - CB1 vs CB2 Receptor Interactions

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB2/CB1) | Functional Activity |

|---|---|---|---|---|

| Otenabant | 0.12-0.70 | 7,663 | 10,000-fold | Inverse agonist/Antagonist |

| Rimonabant | 1.80-12.3 | 702-13,200 | 50-1,100-fold | Inverse agonist |

| Taranabant | 0.130-0.270 | 170-310 | 1,150-2,380-fold | Inverse agonist |

| AM-251 | 7.49 | 2,290 | 306-fold | Inverse agonist |

| AM-281 | 12.0 | 4,200 | 350-fold | Inverse agonist |

| Surinabant | 3.50 | 442 | 126-fold | Inverse agonist |

Inverse Agonist Activity and Functional Antagonism

Otenabant functions as both a competitive antagonist and inverse agonist at CB1 receptors, demonstrating dual mechanisms of receptor modulation. The compound effectively inhibits both basal and cannabinoid agonist-mediated CB1 receptor signaling through distinct molecular pathways [3] [4]. As an inverse agonist, otenabant suppresses constitutive CB1 receptor activity, reducing baseline signaling below control levels [16].

The inverse agonist activity is particularly evident in cyclic adenosine monophosphate accumulation assays, where otenabant significantly increases intracellular cAMP levels in CHO-hCB1 cells [16]. This effect occurs with an EC50 value of approximately 78.6 nanomolar, demonstrating potent inverse agonist properties [16]. The mechanism involves stabilization of the inactive receptor conformation and enhancement of Gs protein coupling, leading to increased adenylyl cyclase activity.

Functional antagonism studies reveal comprehensive blockade of CB1 receptor-mediated responses. Otenabant completely antagonizes WIN 55,212-2-induced effects with an IC50 of 30.23 nanomolar in EGFP-CB1_U2OS cells [16]. The compound effectively blocks calcium mobilization in primary hippocampal neuronal cells and inhibits GTPγS binding in membrane preparations [3]. In vivo tetrad assays demonstrate 72% reversal of cannabinoid agonist-mediated central nervous system responses at 3 milligrams per kilogram, confirming functional antagonism [17].

The molecular mechanism underlying functional antagonism involves competitive binding to the orthosteric site of CB1 receptors, preventing endogenous and exogenous cannabinoid agonist access [3]. Otenabant's purine scaffold occupies the same binding pocket as natural endocannabinoids, effectively blocking receptor activation [18] [19]. Additionally, the compound exhibits insurmountable antagonism characteristics in some assay systems, suggesting potential pseudo-irreversible binding properties [20].

Table 3: Inverse Agonist Activity and Functional Antagonism

| Functional Parameter | Response/Value | Mechanism | Assay System |

|---|---|---|---|

| cAMP Accumulation Increase | Significant increase | Inverse agonist activity | CHO-hCB1 cells |

| Basal CB1 Receptor Signaling Inhibition | Potent inhibition | Competitive antagonism | CB1 receptor signaling |

| WIN 55,212-2 Antagonism (IC50) | 30.23 nM | Functional antagonism | EGFP-CB1_U2OS cells |

| CP55940 Antagonism | Complete blockade | Competitive inhibition | Radioligand displacement |

| Calcium Mobilization Inhibition | Dose-dependent | Receptor blockade | Primary hippocampal neurons |

| GTPγS Binding Inhibition | Concentration-dependent | G-protein uncoupling | Membrane preparations |

| Constitutive Activity Suppression | Pronounced effect | Inverse agonism | Constitutive activity assay |

| Functional Antagonism in Tetrad Assay | 72% reversal at 3 mg/kg | In vivo antagonism | Mouse tetrad model |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR1 [HSA:1268] [KO:K04277]

Other CAS

Wikipedia

Dates

Neural Circuits Associated with 5-HT

Taleen S Der-Ghazarian, Delaram Charmchi, Sean N Noudali, Samantha N Scott, Michael C Holter, Jason M Newbern, Janet L NeisewanderPMID: 31042352 DOI: 10.1021/acschemneuro.8b00709

Abstract

5-HTreceptors (5-HT

Rs) modulate psychostimulant reward and incentive motivation in rodents. Here we investigated the effects of the 5-HT

R agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) in C57BL/6 male mice. We subsequently examined the potential brain regions involved in CP94253 effects using FOS as a marker of neural activity. In the acquisition experiment, mice received the agonist 30 min before each of the Meth injections given during conditioning. In the expression experiment, mice that had acquired Meth-CPP were given either saline or CP94253 and were tested for CPP 30 min later. We found that CP94253 attenuated the expression of Meth-CPP, but had no effect on acquisition. Mice expressing Meth-CPP had elevated numbers of FOS

cells in the ventral tegmental area (VTA) and basolateral amygdala (BlA) and reduced FOS

cells in the central amygdala (CeA) compared to saline controls. CP94253 given before the expression test, but not acutely in drug-naive mice, enhanced FOS

cells in the VTA, the nucleus accumbens (NAc) shell and core, and the dorsomedial striatum and reversed the Meth-conditioned changes in FOS in the BlA and CeA. Approximately 50-70% of FOS

cells in the NAc and VTA were GABAergic regardless of group. By contrast, we did not observe FOS-labeling in dopamine neurons in the VTA. The findings suggest that CP94253 attenuates the motivational effects of the Meth-associated environment and highlight the amygdala, VTA, NAc, and dorsomedial striatum as potential regions involved in this effect.

Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs

Zhuang Miao, Dennis O Scott, David A Griffith, Robert Day, Chandra PrakashPMID: 21875952 DOI: 10.1124/dmd.111.040360

Abstract

1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598) is an orally active antagonist of the cannabinoid CB-1 receptor that progressed into phase 3 human clinical trials for the treatment of obesity. In this study, we investigated the metabolic fate and disposition of CP-945,598 in rats, Tg-RasH2 mice, and dogs after oral administration of a single dose of [(14)C]CP-945,598. Total mean recoveries of the radioactive dose were 97.7, 97.8, and 99.3% from mice, rats, and dogs, respectively. The major route of excretion in all three species was via the feces, but on the basis of separate studies in bile duct-cannulated rats and dogs, this probably reflects excretion in bile rather than incomplete absorption. CP-945,598 underwent extensive metabolism in all three species, because no unchanged parent compound was detected in the urine across species. The primary metabolic pathway of CP-945,598 involved N-deethylation to form an N-desethyl metabolite (M1). M1 was subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to numerous novel and unusual metabolites. The major circulating and excretory metabolites were species-dependent; however, several common metabolites were observed in more than one species. In addition to parent compound, M1, M3, M4, and M5 in rats, M1, M3, and M4 in mice, and M1 and M2 in dogs were identified as the major circulating metabolites. Gender-related differences were also apparent in the quantitative and qualitative nature of the metabolites in rats. An unprecedented metabolite, M4, formed by deamidation of M1 or M3 (N-hydroxy-M1), but not by decarboxylation of M2, was identified in all species. M4 was nonenzymatically converted to M5.Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance

Louis J Aronne, Nick Finer, Priscilla A Hollander, Richard D England, Solomon S Klioze, Robert D Chew, Robert J Fountaine, Coralie M Powell, John D ObournPMID: 21293451 DOI: 10.1038/oby.2010.352

Abstract

Three double-blind, placebo-controlled, three-parallel-group, multicenter phase 3 trials were conducted to assess the efficacy and safety of CP-945,598 for weight loss and weight-loss maintenance. Two trials were designed to be 2 years in duration (in obese and overweight patients) and one as a 1-year study (in obese and overweight patients with type 2 diabetes). However, the 2-year trials and the CP-945,598 development program were terminated before completion due to changing regulatory perspectives of CB1 receptor-related drugs. In total, 1,253 and 2,536 participants in the two 2-year multinational and North American studies were randomized to 10-mg CP-945,598 (n = 360; 718); 20-mg CP-945,598 (n = 534, 1,084) and placebo (n = 359, 734), respectively; and 975 participants were randomized to 10-mg CP-945,598 (n = 318); 20-mg CP-945,598 (n = 320); and placebo (n = 337) in the 1-year multinational diabetes trial. Baseline demographics were similar between treatment groups within each trial. One year of treatment with CP-945,598 resulted in a dose-related mean percentage reduction from baseline body-weight in all trials. A significant proportion of all participants also achieved 5% and 10% weight loss after 1 year. In participants with mainly well-controlled type 2 diabetes, the combination of lifestyle and CP-945,598 induced substantial improvements in glycemic control. The most frequent adverse events (AEs) for CP-945,598 were: diarrhea, nausea, nasopharyngitis, and headache. Self-reported experiences of anxiety and suicidal thoughts were higher with CP-945,598 than placebo, as were the incidence of depression and depressed mood. However, the reported increases in psychiatric symptoms were not consistently dose dependent.Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers

Zhuang Miao, Hao Sun, Jennifer Liras, Chandra PrakashPMID: 22187487 DOI: 10.1124/dmd.111.043273

Abstract

The disposition of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H- purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide (CP-945,598), an orally active antagonist of the cannabinoid CB1 receptor, was studied after a single 25-mg oral dose of [(14)C]CP-945,598 to healthy human subjects. Serial blood samples and complete urine and feces were collected up to 672 h after dose. The mean total recovery of radioactivity was 60.1 ± 12.8 from the urine and feces, with the majority of the dose excreted in the feces. The absorption of CP-945,598 in humans was slow with T(max) at 6 h. Less than 2% of the dose was recovered as unchanged drug in the combined excreta, suggesting that CP-945,598 is extensively metabolized. The primary metabolic pathway of CP-945,598 involved N-de-ethylation to form an N-desethyl metabolite (M1), which was then subsequently metabolized by amide hydrolysis (M2), N-hydroxylation (M3), piperidine ring hydroxylation (M6), and ribose conjugation (M9). M3 was further metabolized to oxime (M4) and keto (M5) metabolites. M1, M4, and M5 were the major circulating metabolites, with AUC((0-48)) values 4.7-, 1.5-, and 1.1-fold greater than that of CP-945,598. M1, M2, and M9 accounted for 5.6, 33.6, and 6.30% of the dose, respectively, in excreta. The results from in vitro experiments with recombinant isoforms suggested that the oxidative metabolism of CP-945,598 to M1 is catalyzed primarily by CYP3A4/3A5. The molecular docking study showed that the N-ethyl moiety of CP-945,598 can access to the heme iron-oxo of CYP3A4 in an energetically favored orientation. Together, these data suggest that CP-945,598 is well absorbed and eliminated largely by CYP3A4/3A5-catalyzed metabolism.Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist

David A Griffith, John R Hadcock, Shawn C Black, Philip A Iredale, Philip A Carpino, Paul DaSilva-Jardine, Robert Day, Joseph DiBrino, Robert L Dow, Margaret S Landis, Rebecca E O'Connor, Dennis O ScottPMID: 19102698 DOI: 10.1021/jm8012932

Abstract

We report the structure-activity relationships, design, and synthesis of the novel cannabinoid type 1 (CB1) receptor antagonist 3a (CP-945,598). Compound 3a showed subnanomolar potency at human CB1 receptors in binding (Ki = 0.7 nM) and functional assays (Ki = 0.12 nM). In vivo, compound 3a reversed cannabinoid agonist-mediated responses, reduced food intake, and increased energy expenditure and fat oxidation in rodents.In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity

John R Hadcock, David A Griffith, Phillip A Iredale, Phillip A Carpino, Robert L Dow, Shawn C Black, Rebecca O'Connor, Denise Gautreau, Jeffrey S Lizano, Karen Ward, Diane M Hargrove, Dawn Kelly-Sullivan, Dennis O ScottPMID: 20211605 DOI: 10.1016/j.bbrc.2010.03.015

Abstract

Cannabinoid CB(1) receptor antagonists exhibit pharmacologic properties favorable for the treatment of metabolic disease. CP-945,598 (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylamino piperidine-4-carboxylic acid amide hydrochloride) is a recently discovered selective, high affinity, competitive CB(1) receptor antagonist that inhibits both basal and cannabinoid agonist-mediated CB(1) receptor signaling in vitro and in vivo. CP-945,598 exhibits sub-nanomolar potency at human CB(1) receptors in both binding (K(i)=0.7 nM) and functional assays (K(i)=0.2 nM). The compound has low affinity (K(i)=7600 nM) for human CB(2) receptors. In vivo, CP-945,598 reverses four cannabinoid agonist-mediated CNS-driven responses (hypo-locomotion, hypothermia, analgesia, and catalepsy) to a synthetic cannabinoid receptor agonist. CP-945,598 exhibits dose and concentration-dependent anorectic activity in two models of acute food intake in rodents, fast-induced re-feeding and spontaneous, nocturnal feeding. CP-945,598 also acutely stimulates energy expenditure in rats and decreases the respiratory quotient indicating a metabolic switch to increased fat oxidation. CP-945,598 at 10mg/kg promoted a 9%, vehicle adjusted weight loss in a 10 day weight loss study in diet-induced obese mice. Concentration/effect relationships combined with ex vivo brain CB(1) receptor occupancy data were used to evaluate efficacy in behavioral, food intake, and energy expenditure studies. Together, these in vitro, ex vivo, and in vivo data indicate that CP-945,598 is a novel CB(1) receptor competitive antagonist that may further our understanding of the endocannabinoid system.Explore Compound Types